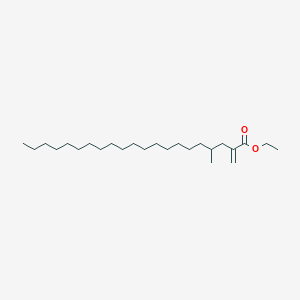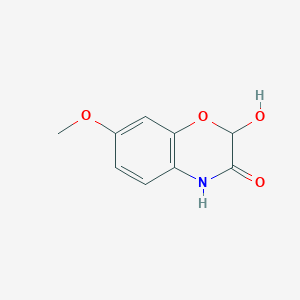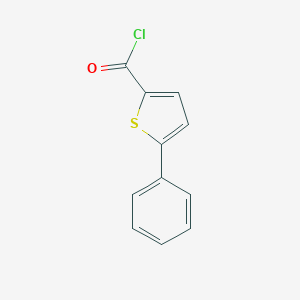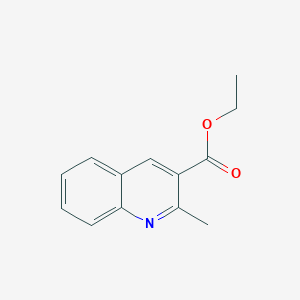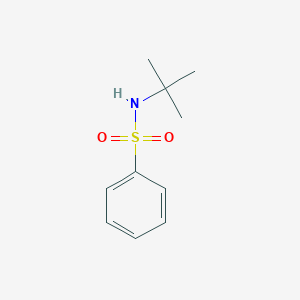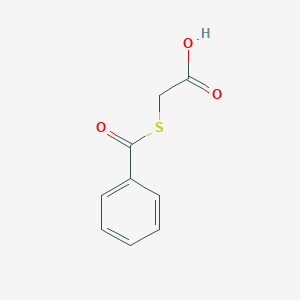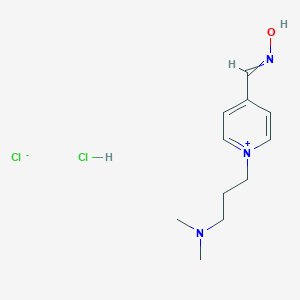
4-Hydroxyiminomethyl-1-(3-N,N-dimethylaminopropyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyiminomethyl-1-(3-N,N-dimethylaminopropyl)pyridinium chloride, commonly known as DMHP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMHP is a quaternary ammonium salt that belongs to the class of pyridinium compounds. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of DMHP is complex and involves the modulation of various neurotransmitter systems in the brain. DMHP is known to interact with the nicotinic acetylcholine receptor, which plays a key role in cognitive function. DMHP has also been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DMHP has a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and increase alertness and attention. DMHP has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHP has several advantages as a research tool. It is easy to synthesize and has a high degree of purity, making it a reliable and consistent research tool. DMHP is also highly selective in its interactions with neurotransmitter systems, making it a useful tool for studying specific pathways and systems in the brain.
However, there are also some limitations to the use of DMHP in lab experiments. DMHP is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood. Additionally, DMHP is highly potent and can have significant effects at low doses, making it difficult to control the dosage and avoid potential side effects.
Direcciones Futuras
There are several future directions for research on DMHP. One area of research is the development of more selective and potent analogs of DMHP that can be used to study specific neurotransmitter systems in the brain. Another area of research is the investigation of the long-term effects of DMHP on the brain and body, including its potential as a therapeutic agent for various psychiatric disorders.
Conclusion:
In conclusion, DMHP is a promising compound with a wide range of potential applications in scientific research. Its complex mechanism of action and wide range of biochemical and physiological effects make it a useful tool for studying the brain and behavior. However, further research is needed to fully understand the long-term effects of DMHP and its potential as a therapeutic agent.
Métodos De Síntesis
DMHP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylaminopropylamine in the presence of sodium borohydride. The resulting product is then treated with hydroxylamine hydrochloride to obtain DMHP in its pure form.
Aplicaciones Científicas De Investigación
DMHP has been extensively studied for its potential applications in scientific research. One of the major areas of research is the study of the mechanism of action of DMHP. DMHP is known to interact with various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems. This interaction has been shown to have a wide range of effects on behavior and cognition.
Propiedades
Número CAS |
15682-12-9 |
|---|---|
Nombre del producto |
4-Hydroxyiminomethyl-1-(3-N,N-dimethylaminopropyl)pyridinium chloride |
Fórmula molecular |
C11H19Cl2N3O |
Peso molecular |
280.19 g/mol |
Nombre IUPAC |
(NE)-N-[[1-[3-(dimethylamino)propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;chloride;hydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-13(2)6-3-7-14-8-4-11(5-9-14)10-12-15;;/h4-5,8-10H,3,6-7H2,1-2H3;2*1H |
Clave InChI |
IACGFZVVGMZSEH-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)CCC[N+]1=CC=C(C=C1)C=NO.Cl.[Cl-] |
SMILES |
CN(C)CCC[N+]1=CC=C(C=C1)C=NO.Cl.[Cl-] |
SMILES canónico |
CN(C)CCC[N+]1=CC=C(C=C1)C=NO.Cl.[Cl-] |
Sinónimos |
COMPOUND30 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



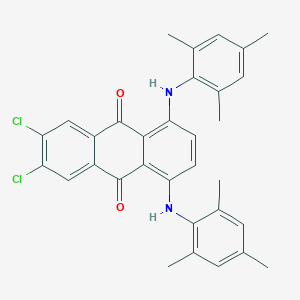


![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
